molecular formula C19H27FN2O B10912926 N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

Cat. No.: B10912926
M. Wt: 318.4 g/mol
InChI Key: IIVNAMSBBQUJCZ-UHFFFAOYSA-N
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Description

N~1~-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[321]oct-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a butyl group, a fluorine atom, and an 8-methyl-8-azabicyclo[321]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration reactions . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a crucial step in the synthesis, often achieved through stereoselective methodologies .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory procedures, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N~1~-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane moiety is known to interact with various biological receptors, potentially modulating their activity . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the 8-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

InChI

InChI=1S/C19H27FN2O/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2/h5-8,16-18H,3-4,9-13H2,1-2H3

InChI Key

IIVNAMSBBQUJCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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